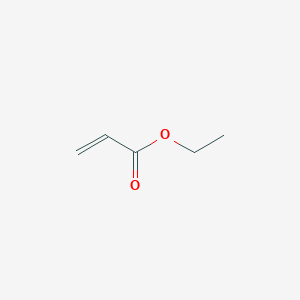

Ethyl acrylate

概要

説明

Ethyl acrylate (CH₂=CHCOOCH₂CH₃) is an ethyl ester of acrylic acid, characterized as a colorless liquid with a sharp, acrid odor . It is widely utilized in industrial applications, including the production of paints, textiles, adhesives, and non-woven fibers . Its role extends to pharmaceutical synthesis, where it serves as a reagent for intermediates, and in fragrances due to its volatile properties . A notable safety feature is its low odor threshold, which provides early warning of its presence before hazardous exposure levels are reached . The European Food Safety Authority (EFSA) has evaluated its safety as a flavoring agent, emphasizing controlled exposure pathways .

準備方法

Reppe Carbonylation Method

Reaction Mechanism and Stoichiometry

The Reppe carbonylation method, pioneered in the mid-20th century, involves the reaction of acetylene, carbon monoxide (CO), and ethanol in the presence of nickel carbonyl (Ni(CO)₄) and hydrogen chloride (HCl), with mercuric chloride (HgCl₂) as a promoter . The stoichiometry follows:

Process Conditions and Optimization

US3002016A details a continuous process operating at 30–65°C and atmospheric to 15 psig pressure . Critical parameters include:

-

Acetylene-to-CO ratio : 0.9–1.1 mol/mol

-

Ethanol-to-CO ratio : 2.0–3.0 mol/mol

-

HgCl₂ concentration : 0.5–10 wt% of ethanol

The promoter stabilizes the reaction, reduces nickel carbonyl toxicity risks, and enables rapid initiation . A 4.5-hour run achieved 36.2% this compound yield with CO consumption at 0.34 mol/hour .

Table 1: Reppe Carbonylation Process Parameters

| Parameter | Range |

|---|---|

| Temperature | 30–65°C |

| Pressure | 1–15 psig |

| Ni(CO)₄ Contribution | 20–40% of total CO |

| CO Gas Contribution | 60–80% of total CO |

| HCl-to-Ni(CO)₄ Ratio | 1.4–3.0 mol/mol |

Advantages and Limitations

-

Advantages : Utilizes low-cost acetylene; avoids high-pressure equipment .

-

Limitations : Nickel carbonyl toxicity; requires rigorous effluent treatment .

Acrylonitrile-Based Synthesis

Sulfuric Acid-Mediated Pathway

US3445506A describes a two-step process:

-

Acrylonitrile hydrolysis :

-

Esterification with ethyl sulfate :

Key Process Steps

-

Dilution and Cooling : Acrylamide sulfate is diluted to 40–45% concentration with 4–8 mol H₂O/mol to suppress diethyl ether formation .

-

Temperature Control : Esterification at 90–100°C followed by steam stripping at 140–150°C .

-

Byproduct Management : Diethyl ether is distilled and recycled .

Yield and Efficiency

The process achieves 87% yield based on acrylonitrile input, with sulfuric acid and ammonium bisulfate as recoverable byproducts .

Ethylene-Acrylic Acid Reaction

Sulfuric Acid Catalysis

US4490553A and US4507495A outline a liquid-phase reaction between ethylene and acrylic acid in concentrated sulfuric acid :

Process Design

-

Reactor Conditions : 100–150°C, 130–200 psig, with Mn²⁺ additives enhancing acrylic acid efficiency by 3.8% .

-

Distillation : Crude this compound is purified via wiped-film evaporators at 70–100 mm Hg , recovering >99.9% purity .

Table 2: Ethylene-Acrylic Acid Reaction Metrics

| Metric | Value |

|---|---|

| Temperature | 110–130°C |

| Pressure | 130–200 psig |

| Mn²⁺ Concentration | 340 ppm |

| Acrylic Acid Efficiency | 87–91% |

Industrial Scalability

Continuous operation in a 12,000-gallon reactor produces 30,000 lb/day , with sulfuric acid recycled after ammonium bisulfate crystallization .

Direct Esterification of Acrylic Acid

Fixed-Bed Catalytic Process

US20050107629A1 and the Synthomer process employ ion-exchange resins (e.g., Amberlyst®) to catalyze acrylic acid and ethanol :

Optimization Strategies

-

Excess Ethanol : 1.5–2.0 mol/mol acrylic acid to shift equilibrium .

-

Reactive Distillation : Simultaneous reaction and separation in a column at 80–100°C .

-

Purification : Extraction with NaOH removes residual acid; dehydration columns yield >99.5% purity .

Table 3: Esterification Process Performance

| Parameter | Value |

|---|---|

| Catalyst | Sulfonated polystyrene resin |

| Space Velocity | 1.5–2.0 h⁻¹ |

| Conversion per Pass | 65–75% |

| Overall Yield | 92–95% |

Transesterification and Emerging Methods

Transesterification of Mthis compound

While less common, mthis compound reacts with ethanol via acid catalysis:

This method is limited by methanol separation costs .

Oxidative Carbonylation of Ethylene

An experimental route uses palladium catalysts for ethylene carbonylation:

Yields remain sub-50%, hindering commercialization .

化学反応の分析

Polymerization Reactions

Ethyl acrylate undergoes rapid polymerization via free-radical mechanisms, forming homopolymers and copolymers critical to industrial applications.

Thermal Polymerization

-

Mechanism : Self-initiated polymerization occurs at elevated temperatures (>100°C) through diradical intermediates formed via Diels-Alder-type dimerization .

-

Kinetics : Rate constants increase exponentially with temperature. At 140°C, the polymerization rate reaches ~0.5%/min .

-

Inhibitors : Hydroquinone monomethyl ether (15 ppm) is commonly used to suppress premature polymerization during storage .

Photo- and Redox-Initiated Polymerization

-

Accelerators : Peroxides, UV light, and redox systems (e.g., persulfate-bisulfite) enhance polymerization rates .

-

Risk : Uncontrolled exothermic reactions can occur if inhibitors are depleted, particularly at >30°C .

Copolymerization Reactivity

This compound’s reactivity ratios (r₁) with common monomers are:

| Monomer (M₂) | r₁ (this compound) | r₂ (Co-monomer) |

|---|---|---|

| Styrene | 0.41 | 0.85 |

| Methyl methacrylate | 0.67 | 1.32 |

| Vinyl acetate | 18.10 | 0.04 |

Data sourced from industrial copolymer studies .

Esterification and Transesterification

This compound participates in reversible esterification and transesterification reactions:

Production via Esterification

-

Synthesis : Reacting acrylic acid with ethanol under acidic catalysis (H₂SO₄ or ion-exchange resins) yields this compound .

-

Conversion : Excess ethanol shifts equilibrium, achieving >99% purity post-distillation .

Transesterification

-

This compound reacts with higher alcohols (e.g., 2-ethylhexanol) to produce specialty acrylates like 2-ethylhexyl acrylate .

Hydrolysis

-

Conditions : Hydrolyzes slowly in neutral water (half-life: 3.5 years at pH 7, 25°C) but rapidly under alkaline conditions (pH >9) .

-

Products : Forms acrylic acid and ethanol :

Biodegradation

Reaction with OH Radicals

-

Mechanism : OH radicals add to the β-carbon, forming peroxy radicals that degrade to carbonyl compounds .

Ozonolysis

Glutathione Adduct Formation

-

This compound spontaneously conjugates with glutathione, forming N-acetyl-S-(2-carboxyethyl)cysteine ethyl ester .

Metabolic Detoxification

Hazardous Reactions

科学的研究の応用

Polymer Production

Ethyl acrylate is predominantly used in the synthesis of polymers through free radical polymerization. It serves as a key monomer in producing:

- Acrylic Resins : Used in coatings and adhesives due to their excellent weather resistance and adhesion properties.

- Acrylic Emulsions : Commonly utilized in paints, textiles, and paper coatings.

Adhesives and Sealants

This compound-based adhesives are favored for their strong bonding capabilities and flexibility. They are widely used in:

- Construction : For bonding materials such as wood, metal, and plastic.

- Automotive : In assembly lines for various components.

Textile Coatings

In the textile industry, this compound is used to enhance the durability and water resistance of fabrics. It is often combined with other monomers to create copolymers that improve fabric performance.

Medical Applications

This compound has potential applications in the medical field, particularly in drug delivery systems and biocompatible materials. Research indicates its use in:

- Hydrogels : For controlled drug release.

- Biomaterials : In tissue engineering applications.

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health effects. Studies have indicated potential carcinogenicity when administered at high doses through specific routes (e.g., gavage). However, it was removed from the list of known human carcinogens due to evidence suggesting that observed tumors were linked to irritation rather than direct genotoxicity .

Toxicity Data Overview

Case Study 1: Acrylic Resin Production

In a study conducted by the National Toxicology Program (NTP), this compound was evaluated for its carcinogenic potential during acrylic resin production. The study found that while high doses led to forestomach tumors in rodents, these findings were not relevant for human risk assessment due to differences in exposure routes .

Case Study 2: Occupational Exposure

A cohort study assessed mortality rates associated with occupational exposure to this compound among workers in manufacturing settings. The results indicated an increased incidence of colon cancer among workers exposed over extended periods, emphasizing the need for proper safety measures in industrial environments .

作用機序

Ethyl acrylate exerts its effects primarily through its ability to polymerize and copolymerize with other monomers. The double bond in its structure allows it to undergo addition reactions, forming long polymer chains. These polymers can then be used in various applications, depending on the monomers involved in the copolymerization process .

類似化合物との比較

Ethyl acrylate shares functional similarities with other acrylate esters and volatile compounds. Below is a detailed comparison based on reactivity, applications, and performance.

Mthis compound (MA)

- Reactivity : In copolymerization with 4-chlorophenyl acrylate (CPA), MA exhibits lower reactivity (r₂ = 0.13) compared to CPA (r₁ = 0.64), favoring CPA incorporation into copolymers .

- Thermal Stability : Copolymers containing MA show reduced thermal stability compared to this compound-based systems. For example, 90% weight loss occurs at 480°C for CPA-MA copolymers (20 mol% CPA), whereas this compound-containing polymers degrade at higher temperatures .

- Applications : MA is used in acrylic binders for leather coatings, where its flexibility and adhesion properties are leveraged .

Butyl Acrylate (BA)

- Functional Performance : Graft copolymers of BA and this compound on silk fibers demonstrate enhanced moisture resistance and chemical stability in acidic/alkaline environments .

- Adhesive Properties : BA’s longer alkyl chain provides softer, more flexible polymers compared to this compound, which balances rigidity and adhesion in pressure-sensitive adhesives .

2-Ethylhexyl Acrylate

- Drug Release Efficiency : In transdermal patches, blends of 2-ethylhexyl acrylate, this compound, and 2-hydroxythis compound (BK-H-IBU) outperform commercial adhesives, achieving 24-hour cumulative ibuprofen release of 85.2 µg/cm² (vs. 45.1 µg/cm² for commercial products) .

- Cluster Analysis : These acrylates form a distinct cluster in permeation studies, indicating synergistic effects in drug delivery systems .

Ethyl Propionate and Ethyl Butyrate

- Volatile Profiles : In Herpetospermum pedunculosum, this compound is the dominant volatile compound (contribution score: 0.89), followed by ethyl propionate (0.76) and ethyl butyrate (0.68) .

- Food Aroma: this compound contributes fruity/woody notes in infant nutrition powders, with higher odor activity values than ethyl propionate or butyrate due to its lower threshold .

Acrylonitrile

- Copolymerization : this compound-acrylonitrile grafts on cellulose improve chemical resistance and moisture management, outperforming acrylonitrile homopolymers in harsh environments .

Key Data Tables

Table 1: Drug Release Performance of Acrylate-Based Adhesives (24-hour cumulative IBU release)

| Adhesive Formulation | Cumulative Release (µg/cm²) | Reference |

|---|---|---|

| BK-H-IBU (this compound blend) | 85.2 | |

| Commercial Adhesive | 45.1 | |

| DT54-IBU (Control) | 12.3 |

Table 2: Reactivity Ratios in Copolymerization (CPA-MA System)

| Monomer | Reactivity Ratio (r) | Reference |

|---|---|---|

| CPA | 0.64 | |

| MA | 0.13 |

Table 3: Volatile Compound Contributions in Herpetospermum pedunculosum

| Compound | Contribution Score | Reference |

|---|---|---|

| This compound | 0.89 | |

| Ethyl Propionate | 0.76 | |

| Ethyl Butyrate | 0.68 |

生物活性

Ethyl acrylate (EA), a colorless liquid with the chemical formula C₅H₈O₂, is widely used in the production of plastics, paints, and adhesives. Its biological activity has garnered significant attention due to its potential health effects, particularly in occupational settings. This article synthesizes key findings from various studies regarding the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and implications for human health.

Toxicological Profile

This compound has been evaluated for its toxicological properties through a variety of studies, primarily involving animal models. The National Toxicology Program (NTP) and other research institutions have conducted extensive assessments to understand its carcinogenic potential and other health effects.

Carcinogenicity

- Tumorigenicity Studies : Initial studies indicated that high doses of this compound administered via gavage resulted in forestomach tumors in rats and mice. However, subsequent evaluations led to its removal from the list of known or reasonably anticipated human carcinogens by the NTP in 2000. This decision was based on findings that linked tumorigenicity to severe gastric irritation rather than direct carcinogenic mechanisms .

- Epidemiological Evidence : There is conflicting evidence regarding the relationship between occupational exposure to this compound and colorectal cancer. Some studies suggest a potential link, while others do not find significant associations .

Non-Carcinogenic Effects

- Respiratory Irritation : Chronic inhalation studies have shown that exposure to this compound can lead to non-neoplastic lesions and inflammation of the nasal mucosa in rodents. Significant effects included hyperplasia of the olfactory epithelium and respiratory metaplasia .

- Dose-Response Relationships : Research has established a no-observed-effect level (NOEL) of 5 ppm for non-neoplastic effects and a lowest observed effect level (LOEL) of 25 ppm for olfactory tissue damage .

Metabolism and Excretion

This compound undergoes significant metabolic processing in mammals:

- Metabolic Pathways : Upon administration, this compound is hydrolyzed primarily in the liver, with metabolites including 3-hydroxypropionic acid and mercapturic acids identified as products of glutathione conjugation. A major metabolite is carbon dioxide, with substantial exhalation observed within 24 hours post-exposure .

- Excretion Patterns : Studies have shown that excretion rates vary with dose; lower doses resulted in higher recovery percentages in tissues and excreta compared to higher doses .

Genetic Toxicity

This compound has been evaluated for its mutagenic potential:

- In Vitro Studies : It induced mutations at the tk locus in mouse lymphoma cells but did not show mutagenicity in bacterial assays. Chromosomal aberrations were observed in various mammalian cell lines treated with this compound .

- Drosophila Studies : In studies using Drosophila melanogaster, this compound did not induce sex-linked recessive lethal mutations but did promote mitotic recombination .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies provide insight into the effects of this compound exposure:

- Occupational Exposure : A study among workers exposed to this compound revealed symptoms such as headaches, nausea, and respiratory irritation, raising concerns about chronic exposure risks .

- Animal Models : Long-term studies on Fischer 344 rats demonstrated dose-dependent increases in respiratory tract lesions after prolonged inhalation exposure .

Q & A

Basic Research Questions

Q. What are the critical handling and storage considerations for ethyl acrylate in laboratory settings?

this compound requires strict handling protocols due to its flammability, reactivity, and volatility. Key precautions include:

- Storing in tightly sealed containers in cool (<25°C), ventilated areas away from heat, light, and incompatible substances (e.g., oxidizing agents, strong acids/bases, amines) to prevent explosive self-polymerization .

- Using hydroquinone as a stabilizer to inhibit spontaneous polymerization; verify inhibitor presence before use .

- Employing personal protective equipment (PPE) such as nitrile gloves, goggles, and respirators to minimize inhalation and dermal exposure .

Q. What are the primary toxicity profiles and target organs associated with this compound exposure?

this compound primarily affects the eyes, skin, and respiratory system. Acute exposure can cause irritation, drowsiness, and nausea, while chronic exposure may lead to sensitization . Key findings include:

- Hydrolysis in nasal tissues (e.g., dorsal meatus, olfactory septum) via esterases, though cytotoxicity distribution does not correlate directly with enzymatic activity .

- Occupational exposure routes: inhalation (75 ppm threshold) and dermal contact, with 44,604 U.S. workers estimated at risk .

Q. What standardized safety protocols should researchers follow when working with this compound?

- Conduct pre-experiment training on material safety data sheets (MSDS) and emergency procedures .

- Use fume hoods for vapor containment and install explosion-proof equipment in polymerization setups .

- Monitor air quality with gas chromatography or infrared spectroscopy to ensure concentrations remain below NIOSH-recommended limits (5 ppm TWA) .

Advanced Research Questions

Q. How do polymerization mechanisms of this compound vary under high-temperature conditions?

High-temperature (140–180°C) homopolymerization in xylene solvents proceeds via radical initiation, with four dominant chain types identified:

- Chains initiated by β-scission radicals or xylol-derived radicals, terminating as saturated/unsaturated structures.

- Key secondary mechanisms: intramolecular chain transfer and solvent-mediated chain transfer, validated via ESI/FTMS and ¹³C NMR .

- Methodological Insight : Employ factorial designs to optimize monomer/solvent ratios and characterize polymers using GPC and DSC .

Q. How can tissue-specific hydrolysis of this compound explain discrepancies in cytotoxicity data?

this compound is hydrolyzed predominantly in the liver, blood, and nasal tissues, but cytotoxicity (e.g., in respiratory epithelium) does not align with hydrolysis activity .

- Experimental Approach : Use in vitro models (e.g., human nasal epithelial cells) to compare esterase activity and reactive metabolite generation (e.g., acrylic acid). Pair with LC-MS/MS to quantify tissue-specific bioactivation .

Q. How should researchers reconcile contradictory carcinogenicity findings between inhalation and gavage studies?

- Inhalation studies (75 ppm, 0.31 mg/L) showed no carcinogenicity, while gavage studies induced forestomach tumors due to localized irritation and hyperplasia .

- Resolution : Apply physiologically based pharmacokinetic (PBPK) modeling to assess systemic vs. local effects. Prioritize inhalation data for human risk assessment, as gavage exposure is non-physiological .

Q. What methodologies are recommended for assessing dermal exposure risks in occupational settings?

- Follow NIOSH SK: SYS-DIR (COR)-SEN notation, indicating systemic toxicity, corrosion, and sensitization risks .

- Use in vitro assays (e.g., human skin equivalents) to measure permeation coefficients (Kp) and quantify acrylic acid metabolites via HPLC .

Q. How can factorial design improve synthesis of magnetized this compound-divinylbenzene copolymers?

A 5-factor factorial design (e.g., monomer ratio, crosslinker concentration, magnetic nanoparticle loading) optimizes polymer properties:

- Analyze magnetic susceptibility via SQUID magnetometry.

- Characterize thermal stability with TGA and mechanical performance with DMA .

Q. Data Contradictions and Research Gaps

- Toxicokinetic Variability : Discrepancies in hydrolysis rates between tissues (e.g., liver vs. nasal epithelium) require targeted metabolomic studies .

- Carcinogenicity Classification : IARC classifies this compound as Group 2B (possible human carcinogen) despite inconclusive animal data, highlighting the need for epidemiological studies .

特性

IUPAC Name |

ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-32-1 | |

| Record name | Ethyl acrylate polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020583 | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

140-88-5, 9003-32-1, 87605-70-7 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyethylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087605707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-acrylate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71E6178C9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ATAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。